

AGI-6780: A Tale of Two Mutations - Efficacy in IDH2-Mutant Cancers

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Compound of Interest

Compound Name: AGI-6780

Cat. No.: B605237

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For researchers, scientists, and drug development professionals, understanding the specific efficacy of targeted inhibitors is paramount. This guide provides a detailed comparison of the preclinical efficacy of **AGI-6780**, a first-generation isocitrate dehydrogenase 2 (IDH2) inhibitor, against different IDH2 mutations. Experimental data and protocols are presented to offer a comprehensive overview for research and development purposes.

AGI-6780 emerged as a potent, allosteric inhibitor of the mutant IDH2 enzyme, specifically targeting the R140Q variant.[1][2][3] Its mechanism involves binding to the dimer interface of the enzyme, stabilizing it in an inactive conformation.[4][5] This targeted inhibition leads to a reduction in the oncometabolite 2-hydroxyglutarate (2-HG), reversal of hypermethylation, and induction of cellular differentiation in cancer cells harboring the IDH2 R140Q mutation.[6][7] However, the efficacy of **AGI-6780** is highly dependent on the specific IDH2 mutation present.

Comparative Efficacy: AGI-6780 vs. Other IDH2 Mutations

Extensive preclinical research has demonstrated that **AGI-6780** is highly selective for the IDH2 R140Q mutation. Evidence strongly indicates that it does not exhibit significant inhibitory activity against cancers harboring the IDH2 R172K mutation.[1] This specificity presents a critical consideration for its therapeutic application.

For a broader perspective, this guide includes comparative data on Enasidenib (AG-221), a second-generation IDH2 inhibitor that has demonstrated efficacy against both R140Q and

R172K mutations.[6][8]

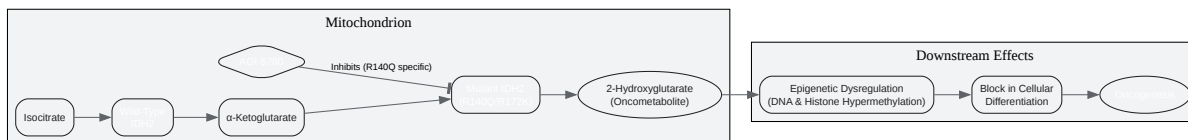
Quantitative Efficacy Data

The following table summarizes the in vitro potency of **AGI-6780** and Enasidenib against various IDH2 variants.

Compound	Target	IC50 (nM)	Cell-Based IC50 (nM)	Reference(s)
AGI-6780	IDH2 R140Q	23 ± 1.7	11 ± 2.6 (U87 cells), 18 ± 0.51 (TF-1 cells)	[9]
IDH2 WT		190 ± 8.1	-	[9]
IDH2 R172K	Not effective	Not effective in inhibiting 2-HG production		[1]
IDH1 R132H	>100,000	>1,000,000		[9]
Enasidenib (AG-221)	IDH2 R140Q	100	-	[6][8]
IDH2 R172K	400	-		[6][8]

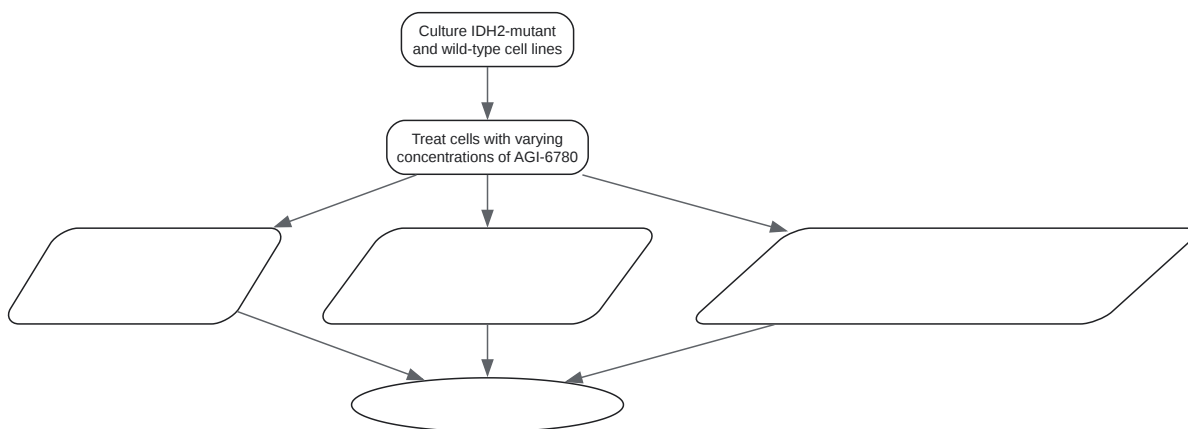
Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the signaling pathway of mutant IDH2 and a typical experimental workflow for evaluating inhibitor efficacy.



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Figure 1. AGI-6780 mechanism in the mutant IDH2 pathway.



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